4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1000933-49-2
VCID: VC3353485
InChI: InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14)
SMILES: CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O
Molecular Formula: C8H10N2O6S
Molecular Weight: 262.24 g/mol

4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid

CAS No.: 1000933-49-2

Cat. No.: VC3353485

Molecular Formula: C8H10N2O6S

Molecular Weight: 262.24 g/mol

* For research use only. Not for human or veterinary use.

4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid - 1000933-49-2

Specification

CAS No. 1000933-49-2
Molecular Formula C8H10N2O6S
Molecular Weight 262.24 g/mol
IUPAC Name 4-(carboxymethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid
Standard InChI InChI=1S/C8H10N2O6S/c1-10-4-5(2-6(10)8(13)14)17(15,16)9-3-7(11)12/h2,4,9H,3H2,1H3,(H,11,12)(H,13,14)
Standard InChI Key UCNDAZLAPUJWNU-UHFFFAOYSA-N
SMILES CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O
Canonical SMILES CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC(=O)O

Introduction

Chemical Structure and Properties

4-[(Carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid belongs to the pyrrole class of organic compounds, characterized by a five-membered ring structure containing nitrogen. This particular derivative contains multiple functional groups that define its chemical behavior and potential applications. The compound has been categorized in chemical databases with the following identifiers and properties:

PropertyValue
CAS Number1000933-49-2
Molecular FormulaC8H10N2O6S
Molecular Weight262.24 g/mol
Chemical ClassPyrrole derivatives

The structure consists of a 1-methylpyrrole core with a carboxylic acid group at position 2 and a carboxymethylsulfamoyl group at position 4. This arrangement of functional groups provides multiple sites for potential hydrogen bonding and other intermolecular interactions, which may influence its solubility, reactivity, and biological activity .

Structural Characteristics

The compound features a pyrrole ring with nitrogen methylation, which affects the electronic distribution across the heterocyclic system. The carboxylic acid group at position 2 and the sulfamoyl moiety at position 4 create an asymmetric distribution of electron density, potentially enabling specific interactions with biological targets. The carboxymethyl attachment to the sulfamoyl group adds further complexity to the molecule's three-dimensional structure and reactivity profile.

Research Applications

SupplierProduct ReferenceStatus
Cymit Quimica3D-AQB93349Discontinued
AstaTechNot specifiedPreviously available
KemixNot specifiedPreviously available

As indicated by the search results, the compound appears to be currently discontinued from at least one supplier (Cymit Quimica), suggesting potential limitations in commercial availability .

Related Compounds

Several structurally related compounds provide context for understanding the potential properties and applications of 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid.

1-Methyl-4-(methylsulfamoyl)pyrrole-2-carboxylate

This compound shares the core 1-methylpyrrole structure with a similar substitution pattern, featuring a methylsulfamoyl group at position 4 and a carboxylate group at position 2. The molecular formula is C7H10N2O4S with a molecular weight of 217.22 g/mol .

4-(2-carboxybenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid

This related compound features the same 1-methylpyrrole-2-carboxylic acid core but with a 2-carboxybenzoyl group at position 4 instead of the carboxymethylsulfamoyl group. The molecular formula is C14H11NO5 with a molecular weight of 273.24 g/mol .

4-sulfamoyl-1H-pyrrole-2-carboxylic acid

This compound represents a simpler structural analog without the methyl group on the pyrrole nitrogen and lacking the carboxymethyl attachment to the sulfamoyl group. The CAS number is 1042556-50-2 .

Structural Comparisons

The variations in substitution patterns among these related compounds highlight the flexibility of the pyrrole scaffold for functionalization. These structural differences likely result in distinct physicochemical properties and potentially different biological activities, which could be explored in structure-activity relationship studies .

Analytical Characterization

Standard analytical techniques can be employed to characterize 4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid, though specific analytical data were limited in the search results.

Spectroscopic Identification

Typical characterization methods for compounds of this class include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide information about the chemical environment of hydrogen and carbon atoms in the molecule, confirming the presence and positions of the functional groups.

  • Mass Spectrometry (MS): This technique would verify the molecular weight and fragmentation pattern, providing additional structural confirmation.

  • Infrared (IR) Spectroscopy: IR analysis would identify characteristic absorption bands for the carboxylic acid, sulfamoyl, and pyrrole functional groups.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be typical methods for assessing the purity of the compound and monitoring reactions during its synthesis.

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